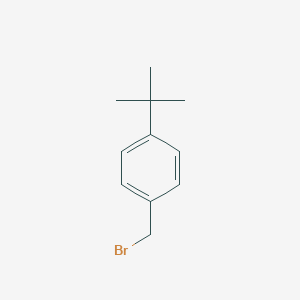

4-tert-Butylbenzyl bromide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNQSIHCDAGZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172251 | |

| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18880-00-7 | |

| Record name | 4-tert-Butylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18880-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylbenzyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49N4J7MYP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Tert Butylbenzyl Bromide

Established Synthetic Routes

Traditional methods for the synthesis of 4-tert-butylbenzyl bromide have been well-documented and are characterized by their reliability and established protocols.

A prevalent method for the synthesis of this compound is the radical bromination of 4-tert-butyltoluene (B18130). This reaction, often referred to as a Wohl-Ziegler reaction, typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide. chemicalbook.comscientificupdate.com The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. chemicalbook.com

The mechanism proceeds via a free radical chain reaction. The initiator, upon heating, generates free radicals which then abstract a hydrogen atom from the benzylic position of 4-tert-butyltoluene. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction. A general procedure involves dissolving 4-tert-butyltoluene in carbon tetrachloride, followed by the addition of NBS and a catalytic amount of benzoyl peroxide. The mixture is then refluxed for a period, after which the product is isolated and purified. chemicalbook.com

Table 1: Radical Bromination of 4-tert-Butyltoluene

| Reactant | Reagent | Initiator | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-tert-Butyltoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 2 hours | ~100% chemicalbook.com |

A challenge with this method is the potential for over-bromination, leading to the formation of di- and tri-brominated products. scientificupdate.com Controlling the stoichiometry of the reactants and the reaction time is crucial to maximize the yield of the mono-brominated product.

An alternative approach involves the oxidation of a bromide source in the presence of 4-tert-butyltoluene. A patented method describes the use of hydrobromic acid in conjunction with a chlorite (B76162), such as sodium chlorite, under illumination. google.com This process is presented as an oxidation reaction where the bromide is oxidized to an active brominating species.

Table 2: Oxidation-Reduction Synthesis of this compound

| Starting Material | Bromide Source | Oxidant | Conditions | Reaction Time | Purity | Yield |

|---|---|---|---|---|---|---|

| 4-tert-Butyltoluene | Hydrobromic Acid | Sodium Chlorite | Illumination, Reflux | 4-6 hours | up to 97.8% google.com | >89% google.com |

Beyond the use of NBS, other reagents and conditions can be employed for the benzylic halogenation of 4-tert-butyltoluene. Direct bromination with molecular bromine (Br₂) can also achieve the desired product. However, this method often requires careful control of reaction conditions, such as temperature and the presence or absence of a catalyst, to favor side-chain bromination over aromatic ring bromination. google.com For instance, reacting 4-tert-butyltoluene with bromine at elevated temperatures (110 to 230 °C) can lead to the formation of this compound, although it can also produce dibrominated and tribrominated side-chain products depending on the molar ratio of bromine used. google.com

Another approach involves the use of other N-haloimides. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used as a brominating reagent in the presence of a catalyst, which can offer advantages in terms of reaction control and selectivity. scientificupdate.com

Advanced and Green Chemistry Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to new approaches for the synthesis of this compound that aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

The oxidation-reduction method using hydrobromic acid and a chlorite is presented as a "green" approach because it avoids the use of more hazardous brominating agents and solvents. google.com The patent highlights that this method avoids environmental pollution and aligns with principles of environmental protection. google.com

Another green chemistry approach involves solvent-free reactions. For a related compound, 4-methoxybenzyl bromide, a solvent-free treatment of the corresponding alcohol with PBr₃ was reported to be an energy-efficient and relatively quick synthetic procedure. ugm.ac.id While not directly applied to this compound in the provided sources, this principle of eliminating solvents represents a key strategy in green chemistry that could be adapted.

The use of less toxic solvents is also a critical aspect of green chemistry. Carbon tetrachloride, traditionally used in radical brominations, is a known ozone-depleting substance and is toxic. sciforum.net Research has focused on finding alternative solvents for Wohl-Ziegler reactions to mitigate these environmental and health concerns. sciforum.net

Catalysis plays a significant role in developing more efficient and selective synthetic methods. In the context of benzylic bromination, catalytic approaches can help to control the reaction and prevent the formation of byproducts.

One such approach is the use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), in conjunction with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). scientificupdate.com This catalytic system has been shown to prevent the competing bromination of the aromatic ring that can sometimes occur with Brønsted acids. scientificupdate.com

Phase-transfer catalysts (PTCs) also offer a promising avenue for greener and more efficient synthesis. Tetrabutylammonium (B224687) bromide (TBAB) is a versatile PTC that can facilitate reactions between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). nih.gov While not specifically detailed for the synthesis of this compound in the provided search results, TBAB has been successfully used as a catalyst for the synthesis of various organic compounds, including thiols and thioethers from benzyl (B1604629) halides, under mild conditions and with high yields. sciensage.info The application of such catalytic systems could enhance the efficiency and environmental profile of this compound synthesis.

Reactivity and Reaction Mechanisms of 4 Tert Butylbenzyl Bromide

Nucleophilic Substitution Reactions (SN2)

The primary mode of reaction for 4-tert-butylbenzyl bromide is nucleophilic substitution, predominantly following an S\N2 mechanism. In this pathway, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step.

Reaction with Potassium Iodide

The reaction of this compound with potassium iodide is a classic example of a Finkelstein reaction, a type of nucleophilic substitution that converts an alkyl or benzyl (B1604629) bromide to the corresponding iodide. This reaction is often carried out in a solvent that promotes the precipitation of the resulting potassium bromide, thereby driving the equilibrium towards the product, 4-tert-butylbenzyl iodide. researchgate.netsigmaaldrich.com Studies have explored this reaction in various media, including oil-in-water microemulsions and in the presence of mesoporous materials, which can enhance reaction rates by providing a large surface area for the reaction to occur. researchgate.nettandfonline.comarkat-usa.org The reaction proceeds via a typical S\N2 mechanism where the iodide ion acts as the nucleophile. arkat-usa.org

Reaction Profile in Different Systems

| System | Observation | Reference |

|---|---|---|

| Two-phase system | Standard reaction conditions. | arkat-usa.org |

| Microemulsion | Enhanced reaction rates observed. arkat-usa.org | |

| Mesoporous silica (B1680970) slurry | Pores impregnated with aqueous KI solution, with the lipophilic this compound in the continuous apolar phase. Reaction occurs at the pore openings. researchgate.netarkat-usa.org |

Reaction with Sodium Cyanide

When heated with a solution of sodium or potassium cyanide in ethanol (B145695), this compound undergoes a nucleophilic substitution reaction to form 4-tert-butylbenzyl cyanide. chemguide.co.uk This reaction is a key step in the synthesis of compounds like (4-tert-butylphenyl)acetonitrile. The cyanide ion (CN⁻) acts as the nucleophile, replacing the bromide ion. chemguide.co.uk To enhance the solubility of the cyanide salt in organic solvents and improve reaction efficiency, a phase-transfer catalyst such as 18-crown-6 (B118740) may be employed. The reaction mechanism is S\N2, where the cyanide nucleophile attacks the benzylic carbon, displacing the bromide. chemguide.co.uk In an electrochemical approach, cyanide can be generated in situ from 5-aminotetrazole (B145819) and then reacted with benzylic bromides like 4-bromobenzyl bromide to yield the corresponding nitrile. acs.org

Reaction with Ammonia (B1221849) for Amine Synthesis

This compound can be converted to 4-tert-butylbenzylamine (B181582) through reaction with ammonia. This is a nucleophilic substitution where ammonia serves as the nucleophile. However, direct reaction with ammonia can lead to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the primary amine product being a nucleophile itself. To achieve selective synthesis of the primary amine, methods like the Gabriel synthesis or the use of ammonia equivalents are often preferred. Another route involves the reaction of 4-tert-butylbenzyl chloride with urotropine to form a quaternary ammonium salt, which is then hydrolyzed to yield 4-tert-butylbenzylamine. google.com This method can produce high-purity 4-tert-butylbenzylamine. google.com 4-tert-butylbenzylamine is a useful intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. lookchem.com

N-Alkylation Reactions

This compound is an effective alkylating agent for the N-alkylation of various amines. sigmaaldrich.com In these reactions, the amine acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion to form a new carbon-nitrogen bond. This leads to the synthesis of secondary or tertiary amines, depending on the starting amine. For example, it can be reacted with diethylamine (B46881) in the presence of a base like diisopropylethylamine to produce N,N-diethyl-4-(tert-butyl)-benzenemethanamine. iastate.edu The reaction is typically carried out under reflux conditions. iastate.edu

To achieve selective mono-alkylation of primary amines and avoid the formation of dialkylated products, a strategy involving the use of the amine hydrobromide salt and controlled addition of a base can be employed. researchgate.net This method ensures that the newly formed secondary amine is protonated and thus less reactive towards further alkylation. researchgate.net

Derivatization for Analytical Applications

This compound is utilized as a derivatizing agent in analytical chemistry, particularly for the analysis of carboxylic acids by gas chromatography-mass spectrometry (GC-MS). researchgate.net Carboxylic acids are converted to their 4-tert-butylbenzyl esters, which are more volatile and thermally stable, making them suitable for GC analysis. researchgate.net This derivatization enhances the detectability of the analytes. researchgate.net

In high-performance liquid chromatography (HPLC), derivatization is often necessary for compounds that lack a suitable chromophore or fluorophore for detection. libretexts.org While this compound itself is not a primary derivatizing agent for HPLC, related benzyl halides are used. For instance, in the analysis of potentially genotoxic benzyl halides in drug substances, a derivatization HPLC-UV method has been developed using 1-(4-nitrophenyl) piperazine (B1678402) as the derivatizing reagent, which allows for detection at a wavelength that minimizes matrix interference. nih.gov

Reaction with Organometallic Reagents

This compound can react with various organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions are powerful methods for forming new carbon-carbon bonds.

With magnesium, this compound forms the corresponding Grignard reagent, 4-tert-butylbenzylmagnesium bromide. This organomagnesium compound is a strong nucleophile and base, and it can be used in a variety of subsequent reactions.

The reaction of aryl bromides, such as 1-bromo-4-tert-butylbenzene (B1210543), with organolithium reagents like n-butyllithium or tert-butyllithium, leads to lithium-bromine exchange, forming (4-tert-butylphenyl)lithium. colab.wsresearchgate.netacs.orgnih.gov The outcome of this reaction is highly dependent on the solvent system used. colab.wsresearchgate.netacs.orgnih.gov For example, the reaction of 1-bromo-4-tert-butylbenzene with n-BuLi does not proceed in pure heptane (B126788) but is quantitative in heptane with a small amount of THF. colab.wsresearchgate.netacs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dichloroethane |

| 1,8-Crown-6 |

| 1-bromo-4-tert-butylbenzene |

| 1-bromopropane |

| 4-bromobenzyl bromide |

| This compound |

| 4-tert-butylbenzyl chloride |

| 4-tert-butylbenzyl cyanide |

| 4-tert-butylbenzyl iodide |

| 4-tert-butylbenzylamine |

| 4-tert-butylbenzylmagnesium bromide |

| (4-tert-butylphenyl)acetonitrile |

| (4-tert-butylphenyl)lithium |

| 5-aminotetrazole |

| Ammonia |

| Benzoyl chloride |

| Bromoethane |

| Butanenitrile |

| Diethylamine |

| Diisopropylethylamine |

| Ethanol |

| Heptane |

| N,N-diethyl-4-(tert-butyl)-benzenemethanamine |

| n-Butyllithium |

| P-tert-butyl-phenylacetic acid |

| Potassium bromide |

| Potassium cyanide |

| Potassium iodide |

| Sodium cyanide |

| Sodium triacetoxyborohydride |

| tert-Butyllithium |

| Tetrahydrofuran (B95107) (THF) |

Formation of Isocyanides

The conversion of this compound into its corresponding isocyanide, 4-tert-butylbenzyl isocyanide, is a key transformation in organic synthesis. Isocyanides are valuable intermediates for multicomponent reactions, such as the Passerini and Ugi reactions. A direct and efficient method for this conversion involves the reaction of this compound with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a silver salt as a Lewis acid catalyst.

In a typical procedure, this compound is treated with TMSCN and a silver salt like silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf) in dichloromethane (B109758). The reaction is followed by the cleavage of the resulting carbon-silicon bond to yield the final isocyanide product. This method has been shown to produce 4-tert-butylbenzyl isocyanide in excellent yields. ontosight.ai For instance, the use of silver perchlorate as the Lewis acid results in a high yield of the desired isocyanide. ontosight.ai

It is noteworthy that while this method is effective for benzyl bromides, the corresponding reaction with 4-tert-butylbenzyl chloride is slower and results in lower yields. ontosight.ai The reaction conditions for the formation of 4-tert-butylbenzyl isocyanide are summarized in the table below.

Table 1: Reaction Conditions for the Synthesis of 4-tert-Butylbenzyl Isocyanide

| Reagent | Lewis Acid | Solvent | Yield | Reference |

|---|---|---|---|---|

| Trimethylsilyl Cyanide | AgClO₄ | CH₂Cl₂ | Excellent | ontosight.ai |

| Trimethylsilyl Cyanide | AgBF₄ | CH₂Cl₂ | Excellent | ontosight.ai |

An alternative, more classical approach to synthesizing the isomeric nitrile, p-tert-butylbenzyl cyanide, involves the nucleophilic substitution of this compound with sodium or potassium cyanide. This reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, in a biphasic system or in a solvent like dichloromethane with a crown ether to solubilize the cyanide salt. Current time information in Bangalore, IN.cymitquimica.com

Radical Reactions

Role in Benzylic Radical Pathways

This compound is intrinsically linked to benzylic radical pathways, primarily through its formation from 4-tert-butyltoluene (B18130). The synthesis of this compound often proceeds via a free radical bromination reaction at the benzylic position of 4-tert-butyltoluene. This reaction is typically initiated by light (photoinitiation) or a radical initiator. google.com

The mechanism involves the abstraction of a hydrogen atom from the methyl group of 4-tert-butyltoluene by a bromine radical, generating a stable 4-tert-butylbenzyl radical. This stability is attributed to the resonance delocalization of the unpaired electron across the benzene (B151609) ring. The benzylic radical then reacts with molecular bromine to form this compound and a new bromine radical, which propagates the chain reaction. google.comarborpharmchem.com

The 4-tert-butylbenzyl radical itself has been the subject of spectroscopic studies, such as electron spin resonance (ESR), to understand the effects of the para-tert-butyl substituent on spin density distribution within the benzylic system. Furthermore, in certain oxidation reactions of 4-tert-butyltoluene, a benzylic radical intermediate is formed. This radical can then be trapped by bromine, generated in situ, to yield this compound as a side product. sigmaaldrich.comrug.nl

Competing Bromination Reactions

During the synthesis of this compound from 4-tert-butyltoluene, competing bromination reactions can occur, leading to the formation of over-brominated products. Depending on the reaction conditions, particularly the stoichiometry of bromine used, further bromination of the benzylic carbon can lead to the formation of 4-tert-butylbenzal bromide and 4-tert-butylbenzotribromide. smolecule.com

For example, reacting 4-tert-butyltoluene with 2.0 to 2.1 moles of bromine can yield a mixture where 4-tert-butylbenzal bromide is the major product (90-93%), with this compound present as a minor component (3-4%). smolecule.com Control over the stoichiometry is therefore crucial to selectively synthesize the mono-brominated product.

In the context of the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde (B1265539), the formation of this compound is considered a competing side reaction. sigmaaldrich.comrug.nl In these systems, a benzylic radical is generated and can either be oxidized by a metal catalyst to the aldehyde or react with bromine to form the benzyl bromide. The choice of catalyst can influence the selectivity, with some catalysts favoring the oxidation pathway and minimizing the competing bromination. sigmaaldrich.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions directly on the aromatic ring of this compound are not commonly reported in the literature. The substrate's structure presents conflicting directing effects and reactivity challenges. The aromatic ring is substituted with two groups: an activating tert-butyl group and a deactivating bromomethyl (-CH₂Br) group.

Other Key Transformations

Beyond the reactions detailed above, this compound serves as a versatile intermediate in a variety of other key chemical transformations.

Nucleophilic Substitution Reactions: As a reactive benzylic halide, it readily undergoes nucleophilic substitution (Sₙ) reactions with a wide range of nucleophiles.

Formation of Ethers and Esters: It reacts with alkoxides and carboxylates to form the corresponding ethers and esters. This reactivity is utilized in derivatization methods for analytical purposes, such as the formation of 4-tert-butylbenzyl esters of carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Formation of Azides: Reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) provides 1-(azidomethyl)-4-tert-butylbenzene, an important precursor for the synthesis of amines via reduction or triazoles via cycloaddition reactions.

Formation of Fluorides: It can be converted to 4-tert-butylbenzyl fluoride (B91410) through reaction with a suitable fluoride source. researchgate.net

Alkylation of Amines and other N-nucleophiles: It is used to introduce the 4-tert-butylbenzyl group onto nitrogen atoms in various molecules, as seen in the synthesis of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, which have been investigated for potential biological activity. researchgate.net

Formation of Organometallic Reagents: this compound can be used to prepare the corresponding Grignard reagent, 4-tert-butylbenzylmagnesium bromide. This is achieved by reacting it with magnesium metal in an ether solvent. This organometallic compound is a potent nucleophile and is used in the synthesis of more complex molecules, such as 9-(4-tert-butylphenyl)-9H-fluorene. smolecule.com

Applications of 4 Tert Butylbenzyl Bromide in Organic Synthesis

Precursor in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are distinguished by their complex molecular structures and are used as starting materials for specialty chemicals. 4-tert-Butylbenzyl bromide is a key building block in the synthesis of various fine chemicals, finding applications across diverse industries. made-in-china.com

The fragrance industry utilizes this compound in the creation of synthetic scents. A notable example is its use in the synthesis of p-tert-butylbenzyl cyanide, a compound characterized by an odor reminiscent of seaweed with fatty, cumin, and muguet notes. google.com The process involves the reaction of this compound with sodium cyanide. google.com This cyanide derivative is a component in various perfume compositions, particularly for soaps and detergents. google.com

Furthermore, this compound is an intermediate in the production of 4-tert-butylbenzaldehyde (B1265539). google.com This aldehyde is a precursor to Lilial®, a widely used fragrance with a floral, lily-of-the-valley scent, popular in soaps, detergents, and cosmetics. google.comresearchgate.net The synthesis of Lilial® involves a cross-condensation reaction of 4-tert-butylbenzaldehyde with propanal. researchgate.net

In the agrochemical sector, this compound serves as a precursor for the synthesis of pesticides. cymitquimica.comlookchem.com For instance, it is a starting material for the fungicide Fenpropimorph. google.com The synthesis of this agricultural chemical highlights the importance of the 4-tert-butylbenzyl moiety in designing molecules with specific biological activities for crop protection.

The pharmaceutical industry employs this compound as an intermediate in the synthesis of various medicinal compounds. lookchem.comnordmann.globalarborpharmchem.com Its role is often to introduce the 4-tert-butylbenzyl group, which can act as a key structural motif or a protective group during a multi-step synthesis. arborpharmchem.com The compound has been used as a reagent in the synthesis of C(5)-substituted analogs of inhibitor BRP-7 and in the preparation of hydroxy-based sphingosine (B13886) kinase inhibitors. cymitquimica.com

A derivative, N-(4-tert-butylbenzyl)-N-methylamine, synthesized from this compound, is a key intermediate for various pharmaceuticals. lookchem.com Additionally, 1-(4-tert-Butylbenzyl)piperazine, prepared from this compound and piperazine (B1678402), is another building block for pharmacologically active molecules.

While direct, extensive research on the use of this compound in dye synthesis is not widely published in the provided results, its derivatives, such as 4-tert-butylbenzaldehyde, are mentioned as intermediates in the synthesis of dyes. The chromophoric and auxochromic properties of the resulting molecules are influenced by the substituents on the aromatic ring, and the tert-butyl group can modify properties like solubility and lightfastness.

Synthesis of Complex Organic Structures

The reactivity of this compound makes it a valuable tool for chemists to construct elaborate organic molecules with specific three-dimensional arrangements and functionalities.

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. This compound is utilized in the synthesis of precursors for these important molecules.

The synthesis typically involves the quaternization of an N-heterocyclic compound, such as a substituted benzimidazole, with this compound. researchgate.netcolab.wscbu.edu.tr This reaction leads to the formation of a benzimidazolium salt, which is the direct precursor to the NHC. researchgate.net For example, 1-(3,5-dimethoxybenzyl)-5,6-dimethylbenzimidazole can be quaternized with this compound to yield the corresponding benzimidazolium salt. researchgate.net Similarly, it has been used to synthesize 1-(isobutyl)-3-(4-tert-butylbenzyl)benzimidazolium chloride and its 5,6-dimethyl analog. scielo.br

These NHC precursors can then be deprotonated to generate the free carbene, which can be complexed with various metals, such as silver, to form NHC-metal complexes. researchgate.netscielo.br These complexes are investigated for their catalytic and potential medicinal properties. researchgate.net

Benzylation Reactions

This compound serves as a key reagent for introducing the 4-tert-butylbenzyl group onto various molecules, a process known as benzylation. This reaction is particularly useful in derivatization for analytical purposes. A notable application is the derivatization of carboxylic acids for analysis by gas chromatography-mass spectrometry (GC-MS). utwente.nl

In this method, carboxylic acids are converted into their 4-tert-butylbenzyl esters through a reaction with this compound. utwente.nl This process enhances the sensitivity of GC-MS analysis because the electron ionization of the resulting ester preferentially generates a stable tertiary benzyl (B1604629) cation. utwente.nl This stable cation provides a strong signal in the mass spectrum, facilitating the detection and quantification of carboxylic acids, even in trace amounts in environmental samples like rainwater. utwente.nl

The reaction is typically carried out under phase-transfer conditions. For example, a solution containing the carboxylic acid, sodium hydroxide, this compound, and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBA-HSO4) in a water-dichloromethane system is heated to reflux for a couple of hours. utwente.nl The resulting 4-tert-butylbenzyl ester is then extracted into the organic phase and analyzed. utwente.nl

Table 1: Benzylation of Acetic Acid with this compound

| Reactants | Reagents | Conditions | Product |

|---|

This table illustrates a typical benzylation reaction for derivatization purposes. utwente.nl

Formation of Schiff Bases

While this compound does not directly participate in the final condensation step of Schiff base formation, it is a crucial precursor for synthesizing one of the key reactants. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. Current time information in Bangalore, IN.nih.gov this compound can be readily converted into 4-tert-butylaniline (B146146), a primary amine, which can then be used to produce a Schiff base. Current time information in Bangalore, IN.

The synthesis pathway involves two main steps:

Amination: this compound undergoes a nucleophilic substitution reaction with ammonia (B1221849) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 60°C) to yield 4-tert-butylaniline. Current time information in Bangalore, IN.

Condensation: The resulting 4-tert-butylaniline is then reacted with a suitable aldehyde, such as salicylaldehyde, in a solvent like ethanol (B145695) at room temperature. This condensation reaction forms the Schiff base, in this case, N-(Salicylidene)-4-tert-butylaniline. Current time information in Bangalore, IN.

This multi-step synthesis demonstrates the utility of this compound as a starting material for more complex molecules like Schiff bases, which are valued for their ability to form stable complexes with metal ions. Current time information in Bangalore, IN.

Material Science Applications

Polymer Synthesis

In the field of polymer science, this compound has been utilized as a specialized reagent in the synthesis of light-emitting polymers. Specifically, it has been employed as an end-capping agent during polymerization. researchgate.net

End-capping is a process where a reactive polymer chain end is terminated with a stable, non-reactive group. This is often done to control the polymer's final structure, stability, and properties. In the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-vinylene) (PFV), a fluorescent polymer, the polymerization is terminated by adding this compound. researchgate.net This effectively quenches the reactive sites at the end of the growing polymer chains, preventing further polymerization or side reactions and introducing the bulky 4-tert-butylbenzyl group at the chain terminus. researchgate.net This process is a critical final step in producing a well-defined polymer with specific properties. researchgate.net

Development of Materials with Optical and Electrical Properties

The incorporation of the 4-tert-butylbenzyl group into polymers, even as an end-cap, is relevant to the development of materials with tailored optical and electrical properties. The polymer PFV, which is end-capped with this compound, is a light-emitting material designed for use in electroluminescent (EL) devices. researchgate.net

Table 2: Compounds Mentioned in This Article

| Compound Name | Role/Application |

|---|---|

| This compound | Primary subject, Benzylating agent, Precursor, End-capping agent |

| Acetic acid | Reactant in benzylation |

| Sodium hydroxide | Reagent in benzylation |

| Tetrabutylammonium hydrogen sulfate | Phase-transfer catalyst |

| 4-tert-Butylbenzyl acetate (B1210297) | Product of benzylation |

| 4-tert-Butylaniline | Intermediate for Schiff base synthesis |

| Ammonia | Reagent for amination |

| Salicylaldehyde | Reactant for Schiff base synthesis |

| N-(Salicylidene)-4-tert-butylaniline | Schiff base product |

| Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) (PFV) | Light-emitting polymer |

| Potassium tert-butoxide | Reagent in polymerization |

Advanced Research Topics and Future Directions

Catalysis in Reactions Involving 4-tert-Butylbenzyl Bromide

Development of Novel Catalytic Systems

The development of novel catalytic systems for reactions involving this compound is an active area of research. These systems aim to provide milder reaction conditions, higher yields, and greater selectivity.

One area of focus is the use of palladium-based catalysts. For instance, a catalytic system of Pd(OH)2/C has been shown to be effective for the carboxylation of benzylic bromides, including this compound, using carbon monoxide and water. ulb.ac.be This system is notable for its efficiency and practicality. ulb.ac.be Another palladium-based system, Pd@[nBu4][Br], has been developed for N-alkylation reactions with alcohols, demonstrating the versatility of palladium catalysts. mdpi.com The combination of a tetraphosphine ligand with a palladium precursor has also been found to be a highly efficient catalyst for Heck reactions of alk-1-en-3-ones with aryl bromides like 1-bromo-4-tert-butylbenzene (B1210543). thieme-connect.com

Zirconocene and photoredox catalysis have been combined to enable the reductive homocoupling of benzyl (B1604629) chlorides, a reaction that has been tested with 4-tert-butylbenzyl chloride, a related compound. chemrxiv.org This cooperative catalytic system operates under mild conditions and demonstrates the potential of combining different catalytic approaches. chemrxiv.org

Mesoporous materials have also been explored as a medium for reactions involving this compound. These materials, with their high surface area and tunable pore sizes, can facilitate reactions between lipophilic organic compounds and inorganic salts by providing a large hydrophilic/lipophilic interface. nih.govresearchgate.net This approach has been successfully applied to the reaction between this compound and potassium iodide. researchgate.net

Furthermore, research has been conducted on the catalytic oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde (B1265539), a process where this compound is a key intermediate. researchgate.netnih.gov Homogeneous cobalt and cerium acetate (B1210297) catalysts have been studied in this context, with findings indicating that the choice of catalyst influences the reaction pathway and product distribution. researchgate.netnih.gov Cobalt-modified aluminophosphate (APO-5) zeolites have also been investigated as catalysts for this oxidation reaction. researchgate.net

The following table provides a summary of some novel catalytic systems used in reactions involving this compound and related compounds:

| Catalytic System | Reaction Type | Key Findings |

| Pd(OH)2/C | Carboxylation | Efficient and practical for converting benzylic bromides to arylacetic acids. ulb.ac.be |

| Pd@[nBu4][Br] | N-alkylation | Effective for N-alkylation reactions with alcohols. mdpi.com |

| [Pd(C3H5)Cl]2/Tedicyp | Heck reaction | Highly efficient for the coupling of aryl bromides with alk-1-en-3-ones. thieme-connect.com |

| Zirconocene and Photoredox Catalysis | Reductive Homocoupling | Enables the homocoupling of benzyl chlorides under mild conditions. chemrxiv.org |

| Mesoporous Silica (B1680970) | Nucleophilic Substitution | Facilitates the reaction between this compound and potassium iodide. nih.govresearchgate.net |

| Co(OAc)2 / Ce(OAc)3 | Oxidation | Influences the selectivity of 4-tert-butyltoluene oxidation to 4-tert-butylbenzaldehyde. researchgate.netnih.gov |

| CoAPO-5 Zeolite | Oxidation | Shows catalytic activity for the oxidation of 4-tert-butyltoluene. researchgate.net |

Mechanistic Elucidation of Catalytic Processes

Understanding the mechanisms of catalytic processes involving this compound is crucial for optimizing reaction conditions and developing more efficient catalysts.

In the partial oxidation of 4-tert-butyltoluene, a reaction mechanism involving two independent pathways has been proposed based on the different reaction rates and product distributions observed with cobalt(II) and cerium(III) acetate catalysts. researchgate.net The initial step is the formation of a benzylic radical. This intermediate can then either be oxidized by the metal catalyst to form 4-tert-butylbenzaldehyde or react with bromine to form this compound and its subsequent hydrolysis and solvolysis products. researchgate.netnih.gov Cobalt(II) catalysts favor the direct oxidation pathway, leading to higher selectivity for the aldehyde, while the cerium catalyst leads to a competing bromination reaction. researchgate.netnih.gov

The mechanism of the palladium-catalyzed carboxylation of benzylic bromides has also been investigated. Studies using deuterated water suggest that the reduction of the benzyl bromide to the corresponding hydrocarbon, a common side reaction, is due to the water-gas shift reaction between carbon monoxide and water, which produces molecular hydrogen. ulb.ac.be

In the context of photoredox catalysis, mechanistic studies have been conducted on the reductive homocoupling of benzyl chlorides. These investigations highlight the crucial role of the hydrosilane additive in the catalytic cycle. chemrxiv.org For photoredox-nickel catalyzed C-O coupling reactions, mechanistic studies support the intermediacy of a transient Ni(III) complex, which is essential for the carbon-oxygen reductive elimination step. nih.gov

The following table summarizes key mechanistic insights into catalytic reactions involving this compound and related compounds:

| Catalytic Process | Key Mechanistic Insight |

| Partial oxidation of 4-tert-butyltoluene | A dual-pathway mechanism involving a benzylic radical intermediate is proposed, with the catalyst influencing the preferred pathway (oxidation vs. bromination). researchgate.netnih.gov |

| Pd-catalyzed carboxylation of benzylic bromides | The formation of a reduced byproduct is attributed to the in-situ generation of hydrogen via the water-gas shift reaction. ulb.ac.be |

| Zirconocene and photoredox-catalyzed reductive homocoupling | The hydrosilane additive plays a pivotal role in the catalytic cycle. chemrxiv.org |

| Photoredox-nickel catalyzed C-O coupling | A transient Ni(III) intermediate is proposed to be essential for the C-O reductive elimination step. nih.gov |

Stereoselective Synthesis Utilizing this compound

The use of this compound in stereoselective synthesis is an area of growing interest, as the introduction of a chiral center is a critical step in the synthesis of many biologically active molecules and advanced materials.

One notable example is the palladium-catalyzed carboamination of N-allylurea derivatives. This reaction allows for the synthesis of imidazolidin-2-ones with the creation of new stereocenters. While the direct use of this compound in a highly stereoselective variant of this specific reaction is not detailed, the related compound 1-bromo-4-tert-butylbenzene has been used, demonstrating the feasibility of incorporating the 4-tert-butylphenyl group into these heterocyclic structures. nih.gov The development of conditions that would allow for the stereoselective addition of the 4-tert-butylbenzyl group is a logical next step.

Another area where this compound has been employed is in the synthesis of precursors for Ziegler-Natta type polymerization catalysts. Specifically, it has been used to synthesize 4-tert-butylbenzylcyclohexanone, a key intermediate in the preparation of novel tetrahydrofluorenyl-containing group IV metallocenes. acs.org These metallocenes, when activated, are efficient catalysts for the polymerization of α-olefins like ethylene (B1197577) and propylene. acs.org The stereochemistry of the resulting polymer is influenced by the structure of the metallocene catalyst, highlighting the indirect role of this compound in controlling stereoselectivity.

Furthermore, this compound has been used in the synthesis of N-(4-tert-butylbenzoyloxy)-N-(4-tert-butylbenzyloxy)-4-tert-butylbenzamide. psu.edu While this particular study focused on the structural properties of the resulting amide, the synthesis itself involves the formation of new bonds where stereochemistry could potentially be controlled with the use of chiral reagents or catalysts.

The enantioselective synthesis of the non-peptidic neurokinin NK1 receptor antagonist, L-733,060, has been accomplished using 3,5-bis(trifluoromethyl)benzyl bromide, a structurally related compound. sigmaaldrich.com This demonstrates the potential for using substituted benzyl bromides as building blocks in the stereoselective synthesis of complex pharmaceutical agents.

Computational Chemistry and Modeling of this compound Reactions

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of chemical compounds and their reactions. For this compound, these methods provide valuable insights into its reactivity and reaction mechanisms.

Theoretical Predictions of Reactivity

Theoretical predictions of reactivity for this compound and related compounds have been used to rationalize experimental observations and guide further research.

In the context of the alkylation of silver hyponitrite, density functional theory (B3LYP) calculations were performed to investigate the reaction with p-tert-butylbenzyl bromide. acs.org These calculations helped to explain the observed product distributions, where O/O-dialkylation was found in the trans products and O/N-dialkylation in the cis products. acs.org The differential reactivity between p-tert-butylbenzyl bromide and other alkyl halides was attributed to the relative stability of the carbocations generated during the reaction. acs.org

Computational studies have also been employed to understand the properties of N-acyloxy-N-alkoxyamides, which can be synthesized from this compound. psu.edu Theoretical predictions at the B3LYP/6-31G* level of theory were consistent with experimental findings regarding the pyramidal nature of the amide nitrogen in these compounds. psu.edu

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and energetics of molecules and transition states, which is crucial for elucidating reaction mechanisms.

In a study on the nucleophilic substitution of aryliodonium salts, quantum chemical calculations were performed to investigate the reaction with astatide and iodide. nih.gov Although this compound was not directly studied, the model compound used was bis(4-tert-butylphenyl)iodonium tosylate. nih.gov The calculations, carried out using density functional theory (B3LYP), helped to explain the unexpectedly high reactivity of astatide compared to iodide, suggesting the involvement of specific intermediates. nih.gov

Furthermore, quantum chemical calculations have been used to study the properties of novel N-phenylurea derivatives synthesized using 4-tert-butylbenzoyl chloride, a related compound. rasayanjournal.co.in These calculations, along with molecular docking and molecular dynamics simulations, were used to predict the anticancer activity of the synthesized compounds. rasayanjournal.co.in

Flow Chemistry and Continuous Processing for this compound Reactions

The application of flow chemistry and continuous processing to reactions involving this compound represents a significant advancement in chemical synthesis, offering improvements in safety, efficiency, and scalability over traditional batch methods. rsc.orgunife.it Continuous processing, particularly for fast and energetic reactions, provides a highly controlled environment that can mitigate risks and enhance product yields. researchgate.net

One notable application is in the α-alkylation of ketones. rsc.orgrsc.org Researchers have developed a continuous flow methodology that successfully utilizes this compound as an alkylating agent. This approach offers several advantages, including the elimination of cryogenic temperatures often required in batch processes, a significant reduction in reaction times, and a decrease in the formation of side products. rsc.orgrsc.org For instance, in the α-alkylation of propiophenone (B1677668), a continuous flow setup with two reaction zones for enolate formation and electrophilic addition demonstrated superior performance compared to batch reactions. rsc.org While initial batch attempts yielded variable results (25-45%), the optimized flow process achieved significantly higher and more consistent yields. rsc.org

The table below summarizes the optimization of the α-alkylation of propiophenone with this compound in a continuous flow system.

| Entry | LDA (equiv.) | Electrophile (equiv.) | RC 1 temp (°C) | Residence time (min) | Steady state (yield %) |

| 1 | 1.2 | 1.5 | -15 | 10 | 15 |

| 2 | 1.2 | 1.5 | -10 | 10 | 35 |

| 3 | 1.2 | 1.5 | -5 | 10 | 55 |

| 4 | 1.2 | 1.5 | 0 | 10 | 70 |

| Data sourced from a study on the α-alkylation of ketones in flow. rsc.org |

Furthermore, continuous photochemical benzylic bromination has been developed, offering a sustainable and cost-effective method for producing benzyl bromides. rsc.org This process uses an in-situ generated bromine source from NaBrO₃/HBr in a microstructured photochemical reactor. rsc.org The high efficiency of this system allows for complete conversion with very short residence times, as low as 15 seconds. rsc.org This method significantly reduces the process mass intensity (PMI), a key metric in green chemistry, by enabling solvent-free conditions. rsc.org

The use of organolithium reagents in reactions with aryl bromides like 1-bromo-4-tert-butylbenzene has also been investigated in a flow setting. researchgate.netacs.org Flow chemistry allows these reactions to be conducted at higher, more industrially convenient temperatures compared to batch methods, which often require cryogenic conditions. researchgate.netacs.org For example, lithium-bromine exchange reactions with t-BuLi can be carried out efficiently in a predominantly hydrocarbon medium with a small amount of an ether like THF, yielding (4-tert-butylphenyl)lithium in high yields. researchgate.netacs.org

Emerging Applications in Niche Chemical Fields

This compound is a versatile reagent finding use in a growing number of niche chemical fields, primarily as a building block in the synthesis of complex organic molecules. cymitquimica.com

One area of application is in the development of pharmacologically active compounds . It has been used as a reagent in the synthesis of C(5)-substituted analogs of inhibitor BRP-7 and in the preparation of hydroxy-based sphingosine (B13886) kinase inhibitors. cymitquimica.com These applications highlight the compound's utility in medicinal chemistry for creating novel therapeutic agents.

In the field of materials science , derivatives of this compound are being explored. For instance, it is a precursor in the synthesis of palladium(II) complexes with N-heterocyclic carbene (NHC) ligands. researchgate.net These complexes have shown catalytic activity in direct C-H bond activation reactions, which are important for creating new carbon-carbon bonds in the synthesis of advanced materials and pharmaceuticals. researchgate.net

Another niche application is in the study of reaction mechanisms and kinetics . The reaction between this compound and potassium iodide has been studied in a slurry of ordered mesoporous materials. researchgate.net This research demonstrates how these materials can be used to overcome reactant incompatibility by providing a microenvironment for the reaction to occur at the pore openings of the material. researchgate.net This approach also simplifies workup, as the mesoporous material can be easily removed by filtration. researchgate.net

Furthermore, this compound has been employed in the synthesis of catalysts for polymerization reactions. Specifically, it is a precursor to initiators used in ring-opening polymerization. unife.it

Sustainable Chemistry and Process Intensification

The principles of sustainable chemistry and process intensification are increasingly being applied to the synthesis and reactions of this compound, aiming to reduce environmental impact and improve efficiency. unife.itmun.caimist.ma

A key focus has been the development of greener synthetic routes . Traditional methods for benzylic bromination often use harsh reagents. rsc.org Newer methods focus on using greener oxidants and bromine sources. For example, a method has been developed that uses a green oxidant and hydrobromic acid to provide the bromine source for the bromination of p-tert-butyltoluene. google.com This process is reported to have high selectivity and yield, avoiding significant environmental pollution. google.com Another approach involves the in-situ generation of bromine from sodium bromate (B103136) and sodium bromide in an acidic aqueous solution, which can then react with toluene (B28343) derivatives. google.comgoogle.com

Process intensification , which aims to make chemical processes smaller, safer, and more efficient, is exemplified by the use of flow chemistry. unife.it As discussed in section 5.4, continuous flow processes for reactions involving this compound lead to significant improvements in reaction control, reduced waste, and enhanced safety. rsc.orgrsc.org The ability to perform reactions at higher temperatures and with shorter residence times in flow reactors contributes to a lower energy footprint. unife.it

The development of catalytic systems, such as the palladium-catalyzed Heck reaction, also contributes to sustainability. researchgate.net While not a direct synthesis of this compound, this compound can be used as a substrate in such reactions, which are often designed to be highly efficient and generate minimal waste. researchgate.net

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-tert-Butylbenzyl bromide in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat, due to its severe skin/eye irritation and corrosive properties . Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from incompatible materials like strong bases or oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. How can TLC and melting point analysis be used to confirm the purity of this compound derivatives?

- Methodological Answer : Perform TLC using silica gel plates and a non-polar solvent system (e.g., hexane:ethyl acetate). Compare the Rf values of the product with known standards (e.g., 4-tert-butylbenzyl phenol) to verify reaction completion . Melting point analysis should match literature values (±2°C); discrepancies indicate impurities. Recrystallization in hexane or ethanol can improve purity .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass bottles under nitrogen or argon at 2–8°C to minimize hydrolysis and bromine loss. Regularly monitor purity via GC or NMR, as prolonged storage can lead to decomposition into tert-butylbenzyl alcohol or dibenzyl ethers .

Advanced Research Questions

Q. How can mesoporous materials enhance nucleophilic substitution reactions involving this compound?

- Methodological Answer : Use ordered mesoporous oxides (e.g., SBA-15) to compartmentalize reactants. Impregnate pores with aqueous KI, while the organic phase contains this compound. This setup overcomes solvent incompatibility, accelerates diffusion, and improves yields in SN2 reactions (e.g., synthesis of 4-tert-butylbenzyl iodide) .

Q. What advanced analytical techniques are suitable for quantifying reaction conversion in fluorination reactions with this compound?

- Methodological Answer : Employ quantitative NMR (qNMR) with an internal standard (e.g., naphthalene) to measure conversion to 4-tert-butylbenzyl fluoride. Optimize reaction conditions (e.g., 140°C in MeCN with KF) and validate using gas chromatography-mass spectrometry (GC-MS) for trace byproduct analysis .

Q. How can crystallographic software like SHELX and Mercury resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Refine X-ray diffraction data using SHELXL for small-molecule structures, focusing on resolving disorder in the tert-butyl group. Use Mercury to overlay multiple structures, analyze packing interactions, and visualize displacement ellipsoids. Cross-validate with DFT calculations for electronic effects .

Q. What strategies mitigate contradictions in experimental data, such as unexpected byproducts in substitution reactions?

- Methodological Answer : Redesign experiments to isolate intermediates (e.g., via flash chromatography) and characterize them using HPLC-MS. For example, if benzyl alcohol is detected, test for trace water via Karl Fischer titration and add molecular sieves to the reaction mixture .

Q. How do regulatory restrictions on BMHCA (a derivative) impact the synthesis of this compound-based compounds?

- Methodological Answer : Avoid routes producing 2-(4-tert-butylbenzyl) propionaldehyde (BMHCA), which is prohibited in cosmetics under EU regulations . Use alternative alkylation agents (e.g., benzyl chlorides) and consult regulatory databases (e.g., ECHA) during synthetic planning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.